molecular formula C20H25N3O2S B11574759 3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide

3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide

Cat. No.: B11574759
M. Wt: 371.5 g/mol
InChI Key: YDEXVUVDBAQWRG-UHFFFAOYSA-N
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Description

3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide to form 2-methylimidazo[1,2-a]pyridine, which is then further reacted with appropriate reagents to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .

Scientific Research Applications

3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells .

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

3-(8-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C20H25N3O2S/c1-4-11-23(12-5-2)26(24,25)18-10-6-9-17(14-18)19-15-22-13-7-8-16(3)20(22)21-19/h6-10,13-15H,4-5,11-12H2,1-3H3

InChI Key

YDEXVUVDBAQWRG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)C

Origin of Product

United States

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